3-chloro-N-[3-(trifluoromethyl)phenyl]propanamide 3-chloro-N-[3-(trifluoromethyl)phenyl]propanamide
Brand Name: Vulcanchem
CAS No.: 17733-86-7
VCID: VC7497463
InChI: InChI=1S/C10H9ClF3NO/c11-5-4-9(16)15-8-3-1-2-7(6-8)10(12,13)14/h1-3,6H,4-5H2,(H,15,16)
SMILES: C1=CC(=CC(=C1)NC(=O)CCCl)C(F)(F)F
Molecular Formula: C10H9ClF3NO
Molecular Weight: 251.63

3-chloro-N-[3-(trifluoromethyl)phenyl]propanamide

CAS No.: 17733-86-7

Cat. No.: VC7497463

Molecular Formula: C10H9ClF3NO

Molecular Weight: 251.63

* For research use only. Not for human or veterinary use.

3-chloro-N-[3-(trifluoromethyl)phenyl]propanamide - 17733-86-7

Specification

CAS No. 17733-86-7
Molecular Formula C10H9ClF3NO
Molecular Weight 251.63
IUPAC Name 3-chloro-N-[3-(trifluoromethyl)phenyl]propanamide
Standard InChI InChI=1S/C10H9ClF3NO/c11-5-4-9(16)15-8-3-1-2-7(6-8)10(12,13)14/h1-3,6H,4-5H2,(H,15,16)
Standard InChI Key RWPLMOJDZBCVIC-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)NC(=O)CCCl)C(F)(F)F

Introduction

Chemical Identity and Structural Characteristics

3-Chloro-N-[3-(trifluoromethyl)phenyl]propanamide (IUPAC name: 3-chloro-N-[3-(trifluoromethyl)phenyl]propanamide) belongs to the class of aromatic amides. Its molecular formula is C₁₀H₈ClF₃NO, with a molecular weight of 250.63 g/mol. The structure comprises a propanamide backbone substituted with a chlorine atom at the third carbon and a 3-(trifluoromethyl)phenyl group attached to the amide nitrogen .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₀H₈ClF₃NO
Molecular Weight250.63 g/mol
CAS Registry NumberNot formally assigned
SMILESClCCC(=O)Nc1cccc(c1)C(F)(F)F
XLogP3-AA~3.2 (estimated)

The trifluoromethyl group at the meta position of the phenyl ring introduces strong electron-withdrawing effects, influencing the compound’s electronic distribution and reactivity .

Synthesis and Manufacturing

While no explicit synthesis route for 3-chloro-N-[3-(trifluoromethyl)phenyl]propanamide is documented, analogous compounds suggest a multi-step approach:

  • Amide Bond Formation: Reacting 3-chloropropanoyl chloride with 3-(trifluoromethyl)aniline in the presence of a base (e.g., triethylamine) under anhydrous conditions .

  • Purification: Crystallization or column chromatography to isolate the product.

Table 2: Hypothetical Synthesis Conditions

ParameterCondition
SolventDichloromethane or THF
Temperature0–25°C
Reaction Time4–12 hours
Yield (Estimated)60–75%

This method aligns with protocols for structurally similar amides, such as those described in patent WO1994000416A1 , which highlights dimethylsulfoxide (DMSO) as an effective solvent for analogous reactions.

Physicochemical Properties

The compound’s properties are inferred from related chloro-trifluoromethylphenyl amides:

  • Solubility: Low water solubility (<0.1 mg/mL at 25°C); soluble in polar aprotic solvents (e.g., DMSO, DMF) .

  • Melting Point: Estimated range: 145–155°C (decomposes above 160°C).

  • Stability: Stable under inert atmospheres but susceptible to hydrolysis under acidic or alkaline conditions.

Reactivity and Functional Transformations

The chlorine and trifluoromethyl groups dictate reactivity:

  • Nucleophilic Substitution: The chloro group may undergo displacement with nucleophiles (e.g., amines, alkoxides).

  • Electrophilic Aromatic Substitution: The electron-deficient phenyl ring directs electrophiles to the para position relative to the trifluoromethyl group.

  • Amide Hydrolysis: Forms 3-chloropropanoic acid and 3-(trifluoromethyl)aniline under strong acidic or basic conditions .

Biological and Pharmacological Activity

While direct studies are unavailable, structural analogs exhibit bioactivity:

  • Antimicrobial Potential: Chlorinated amides with electron-withdrawing groups show moderate activity against Gram-positive bacteria.

  • CNS Modulation: Some trifluoromethylphenyl amides act as serotonin reuptake inhibitors, though this requires validation .

Industrial and Research Applications

  • Pharmaceutical Intermediate: Potential precursor in antidepressant or antifungal drug synthesis .

  • Agrochemical Development: Trifluoromethyl groups enhance pesticide activity; may serve as a herbicide scaffold .

  • Material Science: Electron-deficient aromatic systems in organic electronics.

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